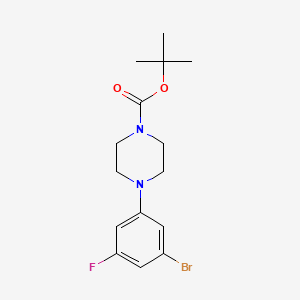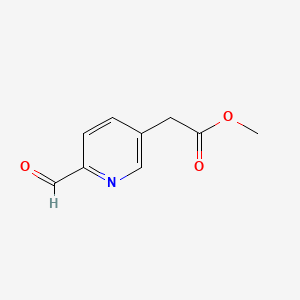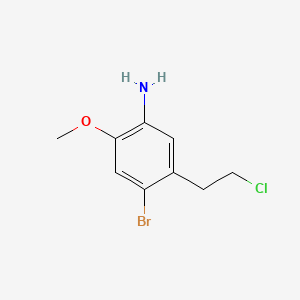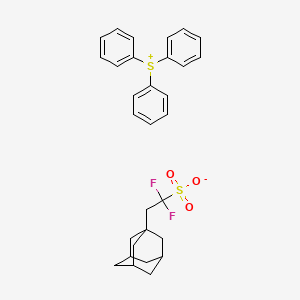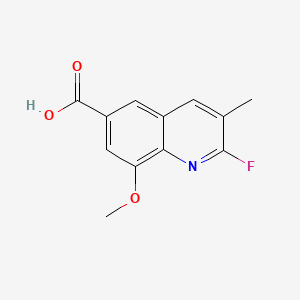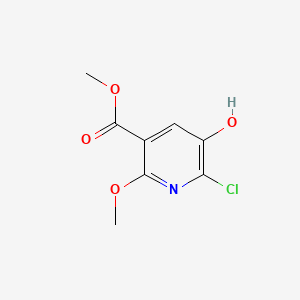
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and features a chloro, hydroxy, and methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl 3-pyridinecarboxylate.
Chlorination: The methyl ester is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group at the 6-position.
Methoxylation: The resulting compound undergoes methoxylation using sodium methoxide (NaOCH3) to introduce the methoxy group at the 2-position.
Hydroxylation: Finally, the compound is hydroxylated at the 5-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inflammation and microbial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial metabolism.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-methoxynicotinate: Lacks the hydroxy group at the 5-position.
Methyl 5-hydroxy-2-methoxynicotinate: Lacks the chloro group at the 6-position.
Methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate: Similar structure but different functional groups.
Uniqueness
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO4 |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3 |
InChI Key |
RJZZOIYKUZERLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(=O)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


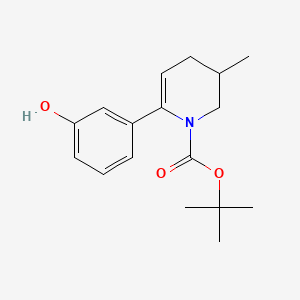
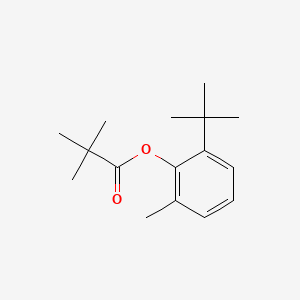
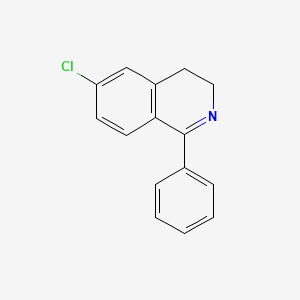
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
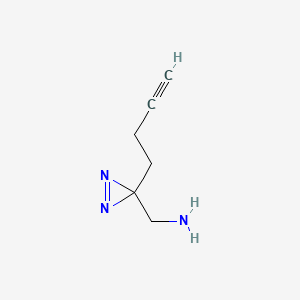
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)

